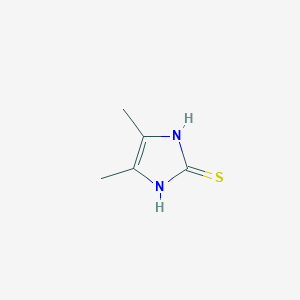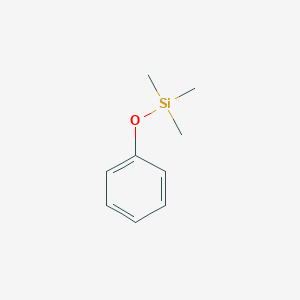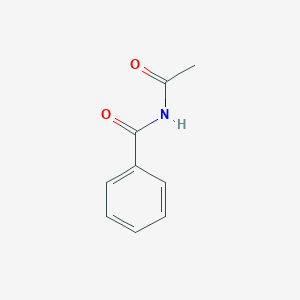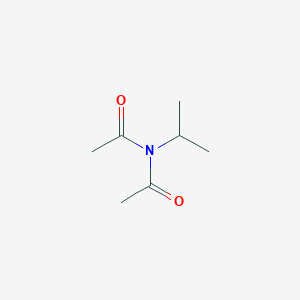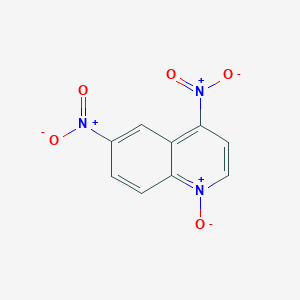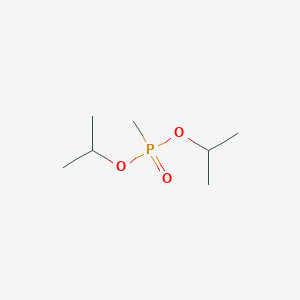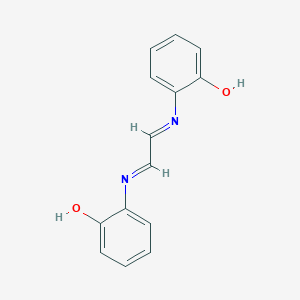
二壬基酚
描述
Phenol, dinonyl- is an organic compound characterized by the presence of a phenol group substituted with two nonyl groups. It is a member of the phenolic compounds, which are known for their hydroxyl group attached to an aromatic ring. This compound is used in various industrial applications due to its unique chemical properties.
科学研究应用
Phenol, dinonyl- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
作用机制
Target of Action
Dinonyl phenol, also known as “Phenol, dinonyl-”, is a derivative of phenol. Phenol is known to be active against a wide range of micro-organisms including some fungi and viruses . .
Mode of Action
The mode of action of phenol, the parent compound of dinonyl phenol, involves proteolysis. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect
Biochemical Pathways
Phenolic compounds, including dinonyl phenol, are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . .
Pharmacokinetics
Phenolic compounds, including dinonyl phenol, have low oral bioavailability since they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . .
Result of Action
The result of action of phenol involves tissue dissolution via proteolysis and chemical neurolysis . .
Action Environment
The action of phenolic compounds, including dinonyl phenol, is influenced by various environmental factors .
生化分析
Biochemical Properties
For instance, phenolic compounds are known to have antioxidant activities, which stem mainly from their free radical scavenging and metal chelating properties .
Cellular Effects
The cellular effects of “Phenol, dinonyl-” are not well-documented. Phenolic compounds are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenolic compounds are known to have stability and degradation properties that can influence their long-term effects on cellular function .
Dosage Effects in Animal Models
Phenolic compounds are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Phenol, dinonyl- can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the dinonyl-substituted product.
Industrial Production Methods: In industrial settings, the production of phenol, dinonyl- involves the use of large-scale reactors where phenol and nonene are combined with an acid catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the alkylation process. The product is subsequently purified through distillation and other separation techniques to obtain the desired compound.
化学反应分析
Types of Reactions: Phenol, dinonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenol, dinonyl- can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used
相似化合物的比较
Phenol, dinonyl- can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound with a single hydroxyl group.
2,4-Dinonylphenol: A similar compound with nonyl groups at the 2 and 4 positions.
Butylated hydroxytoluene: A phenolic antioxidant used in food preservation.
Uniqueness: Phenol, dinonyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other phenolic compounds. This uniqueness makes it valuable in various industrial and research applications.
属性
IUPAC Name |
2,3-di(nonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTAIYGNOFSMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID. | |
| Record name | Phenol, dinonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
~320 °C | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): ~0.91 | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 12.0 | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1323-65-5 | |
| Record name | Dinonyl phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dinonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dinonyl Phenol used to modify the properties of other materials?
A1: Dinonyl phenol can act as a reactive diluent in the production of thermosetting resins. For instance, when incorporated into a system based on fluorinated bisphenol A dicyanate (6F-BADCY), Dinonyl Phenol Cyanate (DNPC) modifies the resulting network structure. [] This modification leads to highly branched triazine polymers with a reduced molar crosslink density, making the final resin more processable under conditions similar to those used for FR-4 epoxy. [] Essentially, it allows for tailoring the resin's properties to suit specific manufacturing processes.
Q2: Does Dinonyl Phenol have any antioxidant properties?
A2: While not directly addressed in the provided research, Dinonyl Phenol serves as a building block for creating molecules with antioxidant properties. Studies highlight the synthesis of long aliphatic chain-containing substituted phenols derived from Dinonyl Phenol, such as (9-(2-hydroxy 3,5-dinonylphenyl) methyl stearate (DNPMS). [] These derivatives demonstrate antioxidant behavior in natural rubber mixtures, enhancing their resistance to degradation. []
Q3: What is the environmental fate of Dinonyl Phenol, particularly in water treatment?
A3: Research indicates that Dinonyl Phenol ethoxylates, commonly used as non-ionic surfactants, are susceptible to degradation by ozone. [] Ozonation leads to the cleavage of polyethoxylate chains, breaking them down into smaller polyethylene glycols. [] This process is significant in wastewater treatment, as it can enhance the biodegradability of these surfactants, reducing their environmental persistence.
Q4: Can Dinonyl Phenol be purified to a high degree for specific industrial applications?
A4: Yes, a refining technique specifically designed for industrial-grade Dinonyl Phenol exists. [] This multi-step process involves evaporation, distillation, and rectification to remove impurities like phenol and separate Dinonyl Phenol from rough Dinonyl Phenol. [] The technique utilizes controlled temperature and pressure settings within distillation and rectification towers to achieve a high level of purity, making it suitable for demanding applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


